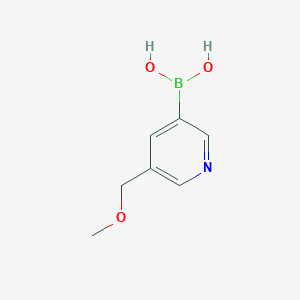

(5-(Methoxymethyl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-(methoxymethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-12-5-6-2-7(8(10)11)4-9-3-6/h2-4,10-11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCICXPYHZCXDJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)COC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60598953 | |

| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200204-95-1 | |

| Record name | [5-(Methoxymethyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60598953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Technical Guide for Advanced Chemical Synthesis

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a key heterocyclic organic building block, integral to the fields of medicinal chemistry and materials science. Its unique structure, featuring a pyridine core functionalized with both a methoxymethyl and a boronic acid group, makes it a versatile reagent for creating complex molecular architectures. This technical guide provides an in-depth overview of its chemical properties, applications, and detailed experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and analytical characterization. The compound is typically supplied as a stable, solid material.

| Property | Value | Reference(s) |

| CAS Number | 200204-95-1 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₇H₁₀BNO₃ | [1][2][3] |

| Molecular Weight | 166.97 g/mol | [1][3] |

| Physical Form | Solid | |

| Melting Point | Not reported | [3] |

| Boiling Point | Not applicable (decomposes) | [3] |

| Solubility | Soluble in polar organic solvents (e.g., 1,4-dioxane, DMF) and aqueous base. | |

| Storage | 2-8°C, under an inert atmosphere. | |

| Purity | Typically ≥95% | [2] |

| Synonyms | 5-(Methoxymethyl)pyridine-3-boronic acid, [5-(Methoxymethyl)pyridin-3-yl]boronic acid, 5-(Methoxymethyl)-3-pyridinylboronic acid | [1][3] |

Reactivity and Applications in Drug Development

The primary utility of this compound lies in its function as a nucleophilic coupling partner in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed carbon-carbon bond-forming reaction is one of the most powerful and widely used transformations in modern organic synthesis due to its mild conditions and broad functional group tolerance.[4][5][6]

In the context of drug discovery, the pyridine motif is a privileged scaffold, appearing in numerous biologically active molecules and approved pharmaceuticals. The methoxymethyl group can serve to enhance solubility or act as a key binding element with biological targets. By employing this compound in Suzuki-Miyaura coupling, chemists can efficiently introduce this specific substituted pyridine ring into a target molecule, facilitating the synthesis of novel biaryl and hetero-biaryl compounds.[7][8] This approach is central to the construction of libraries of potential drug candidates for screening and lead optimization.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, representative methodology for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Objective: To synthesize a 3-aryl-5-(methoxymethyl)pyridine derivative.

Materials:

| Reagent/Material | Role | Typical Molar Eq. |

| Aryl Bromide (Ar-Br) | Electrophilic Partner | 1.0 |

| This compound | Nucleophilic Partner | 1.2 - 1.5 |

| Palladium Catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) | Catalyst | 0.01 - 0.05 (1-5 mol%) |

| Phosphine Ligand (e.g., SPhos, PPh₃) | Ligand for Catalyst | 0.02 - 0.10 (2-10 mol%) |

| Base (e.g., K₂CO₃, Cs₂CO₃) | Activator for Boronic Acid | 2.0 - 3.0 |

| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF) | Reaction Medium | - |

| Degassed Water | Co-solvent (optional) | - |

Procedure:

-

Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), the selected base (2.0 eq), the palladium catalyst (0.02 eq), and the phosphine ligand (0.04 eq).

-

Inert Atmosphere: Seal the vessel and purge it by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) for three cycles. This is crucial as the palladium catalyst is sensitive to oxygen.[4]

-

Solvent Addition: Under the inert atmosphere, add the anhydrous organic solvent (e.g., 1,4-dioxane) and, if applicable, degassed water via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction Execution: Place the sealed vessel in a preheated oil bath (typically 80-110 °C) and stir vigorously for the required duration (typically 2-24 hours).

-

Monitoring: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting materials.[4]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.[4]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the Suzuki-Miyaura coupling protocol described above.

Caption: Logical workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the synthesis of complex organic molecules. Its utility is primarily demonstrated through the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for C-C bond formation. The protocols and data presented in this guide offer a comprehensive resource for scientists to effectively utilize this compound in their research and development endeavors, particularly in the creation of novel pharmaceutical agents and advanced materials.

References

- 1. echemi.com [echemi.com]

- 2. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. [5-(Methoxymethyl)-3-pyridyl]boronic acid - CAS:200204-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid (CAS: 200204-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a pyridylboronic acid derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its structural features, particularly the presence of the boronic acid moiety and the pyridine ring, make it a versatile reagent for the construction of complex molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, and applications, with a focus on its relevance in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white solid.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 200204-95-1 | [2][3] |

| Molecular Formula | C₇H₁₀BNO₃ | [2][3] |

| Molecular Weight | 166.97 g/mol | [2][3] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 346.8 ± 52.0 °C | [1] |

| Predicted Density | 1.20 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 3.80 ± 0.10 | [1] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1][4] |

Synthesis and Purification

A plausible synthetic route is outlined below:

Caption: General synthetic workflow for this compound.

Experimental Protocol: General Synthesis of Pyridylboronic Acids

This protocol is adapted from the synthesis of 3-pyridylboronic acid and can be considered a representative procedure.[5]

-

Reaction Setup: A solution of 3-bromo-5-(methoxymethyl)pyridine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution, maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is then added to the reaction mixture, and the solution is allowed to slowly warm to room temperature.

-

Hydrolysis: The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid, to hydrolyze the borate ester to the desired boronic acid.

-

Workup and Isolation: The product is extracted into an organic solvent, and the organic layers are washed, dried, and concentrated under reduced pressure to yield the crude product.

Purification

Purification of pyridylboronic acids can be challenging due to their polarity and potential for dehydration to form boroxines. Common purification methods include:

-

Recrystallization: This is a common method for purifying solid boronic acids. The choice of solvent is critical and may require some experimentation.

-

Chromatography: Column chromatography on silica gel can be employed for purification. However, the acidic nature of silica gel can sometimes lead to decomposition. Neutralizing the silica gel or using a different stationary phase may be necessary.

-

Derivatization: A useful technique involves the derivatization of the boronic acid with a diol, such as diethanolamine, to form a stable crystalline adduct. This adduct can be easily purified by recrystallization and then hydrolyzed back to the pure boronic acid.

Spectroscopic Data

Spectroscopic data is essential for the characterization and confirmation of the structure of this compound.

-

¹H NMR: Data for this compound is available and can be obtained from suppliers like ChemicalBook.[6]

-

¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy: While specific data for this compound is not readily found in public literature, it is often available from commercial suppliers upon request.[6] The analysis of related boronic acids suggests that mass spectrometry can be complicated by the formation of dimers and solvent adducts.[7]

Applications in Research and Drug Development

Boronic acids are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[8] They are particularly valued as key intermediates in the synthesis of biaryl and heteroaryl compounds through the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoborane and an organohalide. It is a powerful and versatile method for the formation of carbon-carbon bonds. This compound is a suitable coupling partner in this reaction, allowing for the introduction of the (5-(methoxymethyl)pyridin-3-yl) moiety into a wide range of molecules.

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: General Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction involving a pyridylboronic acid.

-

Reaction Setup: To a reaction vessel is added the aryl or heteroaryl halide, this compound, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., sodium carbonate or potassium carbonate).

-

Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

-

Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.

Biological Relevance

While specific biological targets or signaling pathway involvement for this compound itself have not been detailed in the available literature, the broader class of boronic acid derivatives has shown significant promise in drug discovery.[8] Boronic acids can act as inhibitors of various enzymes, particularly serine proteases. The pyridine moiety is also a common feature in many biologically active compounds. Therefore, derivatives synthesized using this compound have the potential to exhibit a range of pharmacological activities. Further biological evaluation of compounds derived from this building block is a promising area for future research.[9][10]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of a wide array of complex molecules containing the substituted pyridine motif. While specific biological data for this compound is limited, the known activities of related boronic acids and pyridine-containing molecules suggest that it is a promising starting point for the development of novel therapeutic agents. Further research into its synthesis, purification, and the biological evaluation of its derivatives is warranted.

References

- 1. This compound , 95% , 200204-95-1 - CookeChem [cookechem.com]

- 2. echemi.com [echemi.com]

- 3. [5-(Methoxymethyl)-3-pyridyl]boronic acid - CAS:200204-95-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. 200204-95-1|this compound|BLD Pharm [bldpharm.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 5-(METHOXYMETHYL)-3-PYRIDINYL BORONIC ACID(200204-95-1) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (5-(Methoxymethyl)pyridin-3-yl)boronic acid: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-(Methoxymethyl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in the field of medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex organic molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of novel pharmaceutical agents.

Molecular Structure and Physicochemical Properties

This compound is a stable, solid compound at room temperature. Proper storage in an inert atmosphere at 2-8°C is recommended to maintain its integrity. The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₇H₁₀BNO₃ | [1][2][3] |

| Molecular Weight | 166.97 g/mol | [1][3] |

| CAS Number | 200204-95-1 | [1][2] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C |

Molecular Structure Visualization

The 2D and 3D representations of this compound illustrate the spatial arrangement of its atoms. The pyridine ring provides a rigid scaffold, while the methoxymethyl group offers potential for hydrogen bonding and other non-covalent interactions. The boronic acid functional group is the key to its reactivity in cross-coupling reactions.

References

- 1. Synthesis, in vitro and in vivo biological evaluation, and comprehensive understanding of structure-activity relationships of dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. 5-(METHOXYMETHYL)-3-PYRIDINYL BORONIC ACID(200204-95-1) 1H NMR [m.chemicalbook.com]

- 6. 200204-95-1|this compound|BLD Pharm [bldpharm.com]

Technical Guide: Synthesis and Characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-(Methoxymethyl)pyridin-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug development. This document details a robust two-step synthetic route, starting from commercially available 3,5-dibromopyridine. The synthesis involves the preparation of the key intermediate, 3-bromo-5-(methoxymethyl)pyridine, followed by a lithium-halogen exchange and subsequent borylation. Detailed experimental protocols for each synthetic step are provided. Furthermore, this guide includes a thorough characterization of the final product, presenting its physicochemical properties and spectral data. All quantitative data is summarized in structured tables for clarity and ease of comparison. Diagrams illustrating the synthetic workflow are also included to provide a clear visual representation of the process.

Introduction

Pyridine-based boronic acids are a critical class of reagents in modern organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The title compound, this compound, is of particular interest due to the presence of the methoxymethyl substituent, which can influence the electronic properties of the molecule and provide a handle for further functionalization. Its structural motif is found in various biologically active molecules, making it a key component in the synthesis of potential therapeutic agents. This guide aims to provide a detailed and practical resource for the preparation and characterization of this important synthetic intermediate.

Synthesis

The synthesis of this compound is accomplished through a two-step process. The first step involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide to yield 3-bromo-5-(methoxymethyl)pyridine. The second step is a lithium-halogen exchange reaction of this intermediate, followed by quenching with triisopropyl borate to afford the desired boronic acid.

Synthesis of 3-bromo-5-(methoxymethyl)pyridine

The precursor, 3-bromo-5-(methoxymethyl)pyridine, is synthesized from 3,5-dibromopyridine and sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed experimental procedure for the synthesis of 3-bromo-5-methoxypyridine, a closely related analogue, has been reported and can be adapted.[1]

-

Reagents and Equipment:

-

3,5-dibromopyridine

-

Sodium methoxide

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for workup and purification

-

-

Procedure:

-

To a solution of 3,5-dibromopyridine in anhydrous DMF, add sodium methoxide.

-

Heat the reaction mixture at an elevated temperature (e.g., 90 °C) and monitor the reaction progress by a suitable technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-(methoxymethyl)pyridine.[1]

-

Table 1: Summary of Reaction Parameters for the Synthesis of 3-bromo-5-(methoxymethyl)pyridine (Analogous Procedure)

| Parameter | Value | Reference |

| Starting Material | 3,5-dibromopyridine | [1] |

| Reagent | Sodium methoxide | [1] |

| Solvent | N,N-Dimethylformamide (DMF) | [1] |

| Reaction Temperature | 90 °C | [1] |

| Purification | Column chromatography on silica gel | [1] |

Synthesis of this compound

The final product is synthesized from 3-bromo-5-(methoxymethyl)pyridine via a lithium-halogen exchange followed by borylation. This method is analogous to the preparation of 3-pyridylboronic acid from 3-bromopyridine.

Experimental Protocol:

This protocol is based on established procedures for the synthesis of pyridine boronic acids.

-

Reagents and Equipment:

-

3-bromo-5-(methoxymethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Hydrochloric acid (HCl), 2N solution

-

Sodium hydroxide (NaOH), 5N solution

-

Sodium chloride (NaCl)

-

Acetonitrile

-

Schlenk flask or a three-necked round-bottom flask

-

Syracuse and syringe pump (for controlled addition)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(methoxymethyl)pyridine and triisopropyl borate in a mixture of anhydrous THF and toluene.

-

Cool the solution to a low temperature (e.g., -40 °C to -78 °C).

-

Slowly add n-butyllithium solution via a syringe pump over a period of time, maintaining the low temperature.

-

Stir the reaction mixture at the same low temperature for a period to ensure complete lithium-halogen exchange.

-

Quench the reaction by adding 2N HCl solution, allowing the mixture to warm to room temperature.

-

Separate the aqueous layer and adjust its pH to approximately 7.6-7.7 with 5N NaOH, which should precipitate the boronic acid.

-

Saturate the aqueous layer with solid NaCl and extract with THF.

-

Combine the organic extracts and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile.

-

Table 2: Summary of Reaction Parameters for the Synthesis of this compound (Analogous Procedure)

| Parameter | Value |

| Starting Material | 3-bromo-5-(methoxymethyl)pyridine |

| Reagents | n-Butyllithium, Triisopropyl borate |

| Solvents | Tetrahydrofuran (THF), Toluene |

| Reaction Temperature | -40 °C to -78 °C |

| Quenching Agent | 2N Hydrochloric acid |

| Purification | Recrystallization |

Characterization

The synthesized this compound should be characterized by determining its physicochemical properties and by spectroscopic analysis.

Physicochemical Properties

Table 3: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 200204-95-1 | [2] |

| Molecular Formula | C₇H₁₀BNO₃ | [2] |

| Molecular Weight | 166.97 g/mol | [3] |

| Appearance | Off-white solid (typical for boronic acids) | |

| Purity | ≥95% (typical commercial purity) | [2] |

| Storage | Sealed refrigeration | [2] |

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methoxymethyl group, and the methyl protons of the methoxy group. The boronic acid protons (-B(OH)₂) often appear as a broad singlet and may exchange with deuterium in deuterated solvents containing D₂O.

-

¹³C NMR: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The carbon atom attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.

Table 4: Expected ¹H and ¹³C NMR Data for this compound

Note: Specific chemical shifts (δ) and coupling constants (J) are dependent on the solvent used and the concentration of the sample. The data presented below is a general expectation based on the structure. Detailed experimental data is not yet publicly available.

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyridine-H | ~8.5 - 9.0 | m | 2H |

| Pyridine-H | ~8.0 - 8.5 | m | 1H |

| -CH₂- | ~4.5 | s | 2H |

| -OCH₃ | ~3.4 | s | 3H |

| -B(OH)₂ | broad | s | 2H |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) |

| Pyridine-C | ~140 - 155 |

| Pyridine-C-B | (broad or not observed) |

| -CH₂- | ~70 - 75 |

| -OCH₃ | ~55 - 60 |

3.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the exact mass can be determined by high-resolution mass spectrometry (HRMS). The presence of boron isotopes (¹⁰B and ¹¹B) will result in a characteristic isotopic pattern in the mass spectrum.

Table 5: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z |

| Electrospray Ionization (ESI-MS) | [M+H]⁺: 168.08 |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₇H₁₁BNO₃⁺ [M+H]⁺: 168.0826 |

Visualization of Synthetic Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.

Caption: Overall synthetic workflow for this compound.

Caption: Logical flow of the experimental and characterization process.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. The described two-step synthetic route is robust and relies on well-established organometallic transformations. The provided experimental protocols, though based on analogous procedures, offer a solid starting point for researchers to produce this valuable building block. The comprehensive characterization data, once fully determined experimentally, will serve as a benchmark for future synthetic efforts. This guide is intended to facilitate the work of scientists in medicinal chemistry and drug development by providing a clear and concise resource for the preparation of this important compound.

References

An In-depth Technical Guide on the Solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of (5-(Methoxymethyl)pyridin-3-yl)boronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for analogous boronic acids, namely phenylboronic acid, to serve as a relevant proxy. The guide details established experimental protocols for determining the solubility of boronic acids, offering a framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.

Introduction

This compound is a key building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] The ability to form carbon-carbon bonds under mild conditions makes this class of compounds invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] An understanding of the solubility of this compound in various organic solvents is critical for reaction optimization, purification, formulation, and process scale-up. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation. This guide aims to provide researchers with foundational knowledge and practical methodologies for assessing the solubility of this and related boronic acids.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 200204-95-1[3][4] |

| Molecular Formula | C7H10BNO3[3][4] |

| Molecular Weight | 166.97 g/mol [3] |

| Appearance | Typically a white to off-white solid |

Solubility of Analogous Boronic Acids

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents [5]

| Solvent | Temperature (K) | Mole Fraction (x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

General Solubility Trends for Boronic Acids:

-

Polarity: Boronic acids generally exhibit higher solubility in polar organic solvents.[2] Ethers and ketones tend to be good solvents for many boronic acids.[6]

-

Hydrogen Bonding: The hydroxyl groups on the boronic acid moiety can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic and polar aprotic solvents.[2]

-

Substituent Effects: The nature and position of substituents on the aromatic ring can significantly influence solubility.[2] The methoxymethyl group in the title compound is expected to increase its polarity compared to phenylboronic acid.

-

Anhydride Formation: Boronic acids can reversibly form cyclic anhydrides (boroxines), which often have different solubility profiles than the corresponding monomeric acids. This equilibrium can be influenced by the solvent and temperature, sometimes leading to challenges in obtaining reproducible solubility data.[6][7]

Experimental Protocol for Solubility Determination: The Dynamic Method

A widely accepted and reliable technique for determining the solubility of crystalline solids like boronic acids in organic solvents is the dynamic (or synthetic) method.[2][6][7][8] This method involves observing the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

4.1. Principle

A biphasic sample of the boronic acid and the chosen solvent with a precisely known composition is prepared. The mixture is heated at a slow, constant rate while being vigorously stirred. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored visually or instrumentally.[6][7]

4.2. Materials and Apparatus

-

This compound

-

High-purity organic solvents of interest

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Circulating thermostat bath

-

Calibrated digital thermometer or temperature probe

-

Luminance probe or laser and photodetector for turbidity measurement (optional but recommended for accuracy)

-

Analytical balance

4.3. Procedure

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a mixture of known composition.[2][8]

-

Heating and Stirring: Place the vessel in the thermostat bath and commence vigorous stirring to ensure homogeneity. Begin heating the mixture at a slow, constant rate (e.g., 0.1-0.5 K/min).[2][8]

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. This can be done by observing the scattering of a laser beam passing through the solution or by using a luminance probe that measures the intensity of transmitted light.[6][7]

-

Equilibrium Temperature Determination: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition. This point is often marked by a sharp increase in light transmittance.[2]

-

Data Collection: Repeat the procedure for a range of compositions to construct a solubility curve (e.g., mole fraction vs. temperature).[2]

4.4. Workflow for Dynamic Solubility Determination

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forging carbon-carbon bonds.[1][9] The reaction typically involves the coupling of an organoboron compound (like the title boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1] The choice of solvent is crucial as it must solubilize the reactants and facilitate the catalytic cycle. Common solvents include ethers (like 1,4-dioxane or 2-Me-THF), alcohols, and aromatic hydrocarbons.[9][10]

5.1. Generalized Suzuki-Miyaura Coupling Pathway

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

While quantitative solubility data for this compound in various organic solvents remains to be fully documented in public literature, this guide provides a strong foundation for researchers by presenting data on analogous compounds and detailing a robust experimental protocol for its determination. The provided information on the dynamic method allows for the systematic evaluation of solubility in solvents relevant to synthesis, purification, and formulation. Understanding the solubility characteristics is a critical step in the effective utilization of this versatile building block in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound, CasNo.200204-95-1 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. orgsyn.org [orgsyn.org]

stability and storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

An In-depth Technical Guide on the Stability and Storage of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Introduction

This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This capability allows for the synthesis of complex molecules, including novel drug candidates. Given its application in the synthesis of potentially therapeutic compounds, understanding its stability and appropriate storage conditions is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results.

General Stability of Boronic Acids

Boronic acids are known to be susceptible to several degradation pathways, which can impact their purity and reactivity over time. The primary modes of degradation include:

-

Oxidative Decomposition: Exposure to air can lead to oxidation of the boronic acid group.

-

Deboronation: This is a common degradation pathway where the C-B bond is cleaved, often facilitated by moisture and elevated temperatures, resulting in the corresponding arene (in this case, 3-(methoxymethyl)pyridine).

-

Trimerization (Anhydride Formation): Boronic acids can undergo dehydration to form boroxines, which are cyclic trimers. While this process is often reversible upon exposure to water, it can affect the material's solubility and reactivity.

The stability of a specific boronic acid is influenced by the electronic and steric properties of its substituents. Electron-withdrawing groups can often enhance stability, while steric hindrance around the boronic acid moiety can inhibit degradation.

Stability and Recommended Storage for this compound

Specific, long-term stability data for this compound is not extensively published in peer-reviewed literature. However, based on information from various chemical suppliers and the general understanding of boronic acid chemistry, the following storage recommendations can be made to minimize degradation.

Summary of Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C for long-term storage. | Reduces the rate of thermal decomposition and deboronation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes oxidation and moisture-related degradation. |

| Light | Protect from light. | Prevents potential photolytic degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Minimizes hydrolysis and deboronation. |

Potential Degradation Pathway

A primary degradation pathway for boronic acids is deboronation, which can be influenced by factors such as moisture and temperature. The diagram below illustrates this general pathway.

Caption: General deboronation pathway of this compound.

Experimental Protocol for Stability Assessment

To rigorously assess the stability of this compound, a formal study is required. The following protocol outlines a general approach that can be adapted for this purpose.

Objective

To determine the stability of this compound under various storage conditions (temperature, humidity, light) over a defined period.

Materials

-

This compound (high purity)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Buffers for HPLC mobile phase

-

Reference standards for the parent compound and potential degradants

-

Controlled environment chambers (for temperature and humidity)

-

Photostability chamber

-

Calibrated analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis) and column

Experimental Workflow

The following diagram outlines the workflow for a comprehensive stability study.

Caption: Experimental workflow for assessing the stability of a chemical compound.

Analytical Method

A stability-indicating analytical method, typically reverse-phase HPLC, should be developed and validated.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of an appropriate buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detection at a wavelength where the parent compound and expected impurities absorb.

-

Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Data Analysis

The purity of this compound should be monitored over time. The rate of degradation can be determined by plotting the percentage of the parent compound remaining against time. This data can be used to establish a recommended shelf-life and optimal storage conditions. Any significant degradants should be identified and quantified.

Conclusion

While specific, publicly available stability data for this compound is limited, the general principles of boronic acid stability provide a strong foundation for its proper handling and storage. For critical applications in drug development and synthesis, it is highly recommended that researchers perform in-house stability studies to ensure the quality and reliability of this important building block. Storing the compound at low temperatures, under an inert atmosphere, and protected from light and moisture is crucial for preserving its integrity.

Technical Guide: Spectroscopic Analysis of (5-(Methoxymethyl)pyridin-3-yl)boronic acid

Introduction

(5-(Methoxymethyl)pyridin-3-yl)boronic acid, with the CAS Number 200204-95-1 and molecular formula C₇H₁₀BNO₃, is a pyridine-based boronic acid derivative.[1][2] Such compounds are of significant interest to researchers in medicinal chemistry and materials science due to their utility in Suzuki-Miyaura cross-coupling reactions and their potential as bioactive molecules. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound.

Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.7 - 8.9 | s | 1H | H-2 (Pyridine) |

| ~8.5 - 8.7 | s | 1H | H-6 (Pyridine) |

| ~8.0 - 8.2 | s | 1H | H-4 (Pyridine) |

| ~4.5 - 4.7 | s | 2H | -CH₂- |

| ~3.3 - 3.5 | s | 3H | -OCH₃ |

| (broad) | s | 2H | -B(OH)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~145 - 155 | C-2, C-6 (Pyridine) |

| ~135 - 145 | C-4 (Pyridine) |

| ~130 - 140 | C-5 (Pyridine) |

| ~120 - 130 | C-3 (Pyridine, C-B) |

| ~70 - 75 | -CH₂- |

| ~55 - 60 | -OCH₃ |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (B-OH) |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1600 - 1450 | Medium-Strong | C=C, C=N stretch (Pyridine ring) |

| ~1400 - 1300 | Strong | B-O stretch |

| ~1100 - 1000 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 167.08 | High | [M]+ (Molecular Ion) |

| 149.07 | Medium | [M - H₂O]+ |

| 136.06 | Medium | [M - OCH₃]+ |

| 122.05 | High | [M - CH₂OCH₃]+ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

A larger number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).

-

For ESI, the analysis can be performed in both positive and negative ion modes to identify the molecular ion and common adducts.

-

Visualizations

Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.

Hypothetical Signaling Pathway Involvement

Caption: Hypothetical inhibition of a kinase signaling pathway by a boronic acid compound.

References

Commercial Availability and Technical Guide for (5-(Methoxymethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key technical data, and synthetic applications of (5-(Methoxymethyl)pyridin-3-yl)boronic acid. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in palladium-catalyzed cross-coupling reactions.

Commercial Availability

This compound, identified by CAS Number 200204-95-1, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities generally exceeding 95%. Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Purity | Available Quantities | Storage Conditions |

| Sigma-Aldrich | ≥97% | 250 mg, 1 g, 5 g | Ambient |

| Echemi | 95+% | Inquire for details | Sealed refrigeration |

| Bide Pharmatech | 95+% | 1 g, 5 g, 10 g | Sealed refrigeration |

| BLDpharm | Inquire for details | Inquire for details | Inert atmosphere, 2-8°C |

| Sunway Pharm | Inquire for details | Inquire for details | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value |

| CAS Number | 200204-95-1 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | Typically a white to off-white solid |

| Purity | ≥95% (typical) |

| Storage | Recommended to be stored in a cool, dry place under an inert atmosphere. |

Experimental Protocols

Synthesis of this compound

This procedure involves a lithium-halogen exchange followed by borylation.

Materials:

-

3-Bromo-5-(methoxymethyl)pyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromo-5-(methoxymethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) in a single portion and continue stirring at -78 °C for 2 hours.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 2 M HCl until the solution is acidic (pH ~2).

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purify the crude product by recrystallization or silica gel chromatography to obtain this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of C-C bonds. A general protocol for the coupling with an aryl bromide is provided below.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Water (if using a biphasic system)

Procedure:

-

In a reaction vessel, combine this compound, the aryl bromide, the palladium catalyst, and the base.

-

Add the solvent (and water, if applicable) to the vessel.

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key application of this compound.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines a typical laboratory workflow for performing a Suzuki-Miyaura coupling reaction using this compound.

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Role of Boronic Acids in Drug Discovery

Boronic acids are crucial pharmacophores and synthetic intermediates in the development of novel therapeutics. This diagram illustrates their central role in the drug discovery pipeline.

Caption: The role of boronic acids as key components in drug discovery.

An In-Depth Technical Guide to Pyridinylboronic Acids in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract: Pyridinylboronic acids and their derivatives are indispensable reagents in modern organic synthesis, particularly for the construction of biaryl and heteroaryl scaffolds via palladium-catalyzed cross-coupling reactions. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials. However, the unique electronic properties of the pyridine ring introduce significant challenges, including instability and low reactivity, especially with 2-substituted isomers—a phenomenon often termed the "2-pyridyl problem." This guide provides a comprehensive overview of the synthesis of pyridinylboronic acids, delves into the mechanics and challenges of their use in Suzuki-Miyaura cross-coupling, and presents strategies to overcome common hurdles. Detailed experimental protocols and quantitative data are provided to serve as a practical resource for laboratory application.

Introduction to Pyridinylboronic Acids

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organic halide or pseudohalide.[1][2] Pyridinylboronic acids are a critical class of organoboron reagents that allow for the direct introduction of a pyridine ring, a common feature in many Active Pharmaceutical Ingredients (APIs).[3][4] Their utility is vast, enabling the synthesis of complex molecules for drug discovery, materials science, and more.[5][6]

Despite their importance, pyridinylboronic acids, particularly 2-pyridinylboronic acid, are notoriously challenging to work with. They are often unstable, susceptible to protodeboronation (cleavage of the C-B bond by a proton source), and can exhibit poor reactivity in coupling reactions.[7][8][9] These difficulties have spurred the development of more stable and reliable derivatives, such as pinacol esters and N-methyliminodiacetic acid (MIDA) boronates, which serve as air-stable surrogates.[1][8][10]

Synthesis of Pyridinylboronic Acids and Esters

Several synthetic routes have been established to access pyridinylboronic acids and their more stable ester derivatives. The choice of method often depends on the starting material's availability and the desired substitution pattern on the pyridine ring.

The primary synthetic strategies include:

-

Halogen-Metal Exchange and Borylation: This classic method involves the reaction of a halopyridine (typically bromo- or iodopyridine) with a strong organometallic base (e.g., n-butyllithium or a Grignard reagent) at low temperatures, followed by quenching the resulting pyridinyl anion with a trialkyl borate ester.[11]

-

Directed ortho-Metallation (DoM) and Borylation: A directing group on the pyridine ring guides deprotonation to an adjacent position using a strong base like lithium diisopropylamide (LDA), followed by borylation.[12]

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method couples a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst.[13]

-

Iridium or Rhodium-Catalyzed C-H Borylation: A more recent and atom-economical approach that allows for the direct borylation of C-H bonds on the pyridine ring, often with high regioselectivity.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like pyridinylboronic acids.

-

Oxidative Addition: A low-valent Pd(0) species reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid derivative (Pyridinyl-B(OR)₂) is transferred to the palladium center, displacing the halide. This step is base-assisted and is often rate-limiting.

-

Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond, regenerating the Pd(0) catalyst which re-enters the cycle.

The "2-Pyridyl Problem": Challenges and Solutions

Cross-coupling reactions involving 2-pyridinylboronic acids are notoriously difficult.[14] The proximity of the nitrogen atom to the boronic acid moiety leads to several complications:

-

Instability: 2-Pyridinylboronic acid is prone to rapid protodeboronation, especially under the basic conditions required for the Suzuki reaction.[7][15]

-

Catalyst Inhibition: The Lewis basic nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.

-

Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the crucial transmetalation step.[15]

To address these issues, several strategies have been developed, primarily focusing on replacing the unstable boronic acid with a more robust derivative.

Key Solutions:

-

Boronic Esters: Pinacol esters are more stable than the corresponding boronic acids and are widely used. They often exhibit better reactivity and handling properties.[1][16]

-

MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline, and air-stable solids.[8] They are compatible with a wide range of reaction conditions and can undergo "slow-release" cross-coupling, where the boronic acid is generated in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.[8][10]

-

Specialized Catalysts and Ligands: The use of highly active catalysts, often featuring bulky, electron-rich phosphine ligands, can accelerate the catalytic cycle and overcome the inherent low reactivity of pyridinyl nucleophiles.[15][16]

Quantitative Data Summary

The efficiency of Suzuki-Miyaura coupling with pyridinylboronic acids is highly dependent on the substrates, catalyst system, base, and solvent. The following tables summarize representative data from the literature.

Table 1: Suzuki Coupling of 5-Pyridylboronic Acids with Heteroaryl Bromides [17]

| Entry | Pyridylboronic Acid | Coupling Partner | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Chloro-5-pyridylboronic acid | 2-Bromothiophene | 2-Chloro-5-(2-thienyl)pyridine | 82 |

| 2 | 2-Chloro-5-pyridylboronic acid | 2-Bromofuran | 2-Chloro-5-(2-furyl)pyridine | 68 |

| 3 | 2-Methoxy-5-pyridylboronic acid | 2-Bromothiophene | 2-Methoxy-5-(2-thienyl)pyridine | 85 |

| 4 | 2-Methoxy-5-pyridylboronic acid | 3-Bromothiophene | 2-Methoxy-5-(3-thienyl)pyridine | 75 |

Conditions: Pd(PPh₃)₄, Na₂CO₃, DMF, 80 °C.

Table 2: Suzuki Coupling of 2-Pyridylboronic Esters with Aryl Bromides [16]

| Entry | Pyridylboronic Ester | Coupling Partner | Base | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Pyridylboronic acid pinacol ester | 4-Bromoanisole | t-BuOLi | 80 |

| 2 | 2-Pyridylboronic acid pinacol ester | 1-Bromo-4-fluorobenzene | t-BuOLi | 76 |

| 3 | 5-Methyl-2-pyridylboronic acid pinacol ester | 4-Bromoanisole | t-BuOLi | 85 |

| 4 | 5-Methyl-2-pyridylboronic acid pinacol ester | 1-Bromo-4-fluorobenzene | t-BuOLi | 81 |

Conditions: Catalyst 1a (see source), Isopropanol, 90 °C, 18 h.

Table 3: Suzuki Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Halides [15]

| Entry | Pyridylboronate | Coupling Partner | Catalyst System | Yield (%) |

|---|---|---|---|---|

| 1 | Lithium triisopropyl 2-pyridylboronate | 3,5-(CF₃)₂-bromobenzene | Pd₂dba₃ / Ligand 1 | 82 |

| 2 | Lithium triisopropyl 2-pyridylboronate | 4-Bromoanisole | Pd₂dba₃ / Ligand 1 | 74 |

| 3 | Lithium triisopropyl 2-pyridylboronate | 2-Bromotoluene | Pd₂dba₃ / Ligand 1 | 87 |

| 4 | Lithium triisopropyl 2-pyridylboronate | 4-Chloroanisole | Pd₂dba₃ / Ligand 2 | 81 |

Conditions: KF, Dioxane, 110 °C.

Detailed Experimental Protocols

The following protocols are adapted from established literature procedures and serve as a general guide. Optimization may be required for specific substrates.

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange[12]

This procedure describes the synthesis of 3-pyridylboronic acid, which is isolated as its more stable trimeric anhydride, tris(3-pyridyl)boroxin.

-

Apparatus: A 1-L, three-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet.

-

Reagents:

-

Toluene (320 mL)

-

THF (80 mL)

-

Triisopropyl borate (55.4 mL, 240 mmol)

-

3-Bromopyridine (19.3 mL, 200 mmol)

-

n-Butyllithium (2.5 M in hexanes, 96 mL, 240 mmol)

-

-

Procedure:

-

Charge the flask with toluene, THF, triisopropyl borate, and 3-bromopyridine under a nitrogen atmosphere.

-

Cool the mixture to -40 °C using a dry ice/acetone bath.

-

Add the n-butyllithium solution dropwise over 1 hour, maintaining the temperature at -40 °C.

-

Stir the reaction mixture for an additional 30 minutes at -40 °C.

-

Quench the reaction by adding 100 mL of saturated aqueous ammonium chloride, followed by 100 mL of water.

-

Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude boronic acid is often isolated as the boroxine by crystallization from a suitable solvent like acetonitrile. The boroxine can be used directly in coupling reactions or converted to its pinacol ester for enhanced stability and easier characterization.[11]

-

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a 2-Pyridylboronic Ester[17][19]

This protocol provides a general method for coupling aryl bromides with pyridyl-2-boronic esters.

-

Apparatus: A resealable reaction tube or pressure flask with a magnetic stir bar.

-

Reagents:

-

Aryl bromide (1.0 equiv)

-

Pyridyl-2-boronic acid pinacol ester (1.2 equiv)

-

Base (e.g., t-BuOLi, K₃PO₄, Cs₂CO₃) (2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol %)

-

Ligand (if required)

-

Anhydrous solvent (e.g., Dioxane, Toluene, Isopropanol)

-

-

Procedure:

-

To the reaction tube, add the aryl bromide, pyridylboronic ester, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the anhydrous solvent via syringe, followed by the palladium catalyst (and ligand, if used).

-

Seal the tube tightly with a screw cap.

-

Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

-

Conclusion

Pyridinylboronic acids are powerful reagents for introducing the vital pyridine motif into complex molecules, greatly impacting drug discovery and materials science. While their application, particularly for 2-substituted pyridines, is fraught with challenges related to stability and reactivity, modern synthetic chemistry has provided robust solutions. The use of stable surrogates like pinacol and MIDA boronates, coupled with highly active catalyst systems, has transformed this once-troublesome reaction into a reliable and broadly applicable synthetic tool. The protocols and data presented in this guide offer a foundation for researchers to successfully employ these critical building blocks in their synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]

- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. audreyli.com [audreyli.com]

The Methoxymethyl Group: A Modulator of Reactivity in Pyridinylboronic Acids for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridinylboronic acids stand as indispensable building blocks for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a wide array of pharmacologically active compounds. The strategic modification of these reagents is crucial for optimizing reaction outcomes and accessing novel chemical space. Among the various substituents employed, the methoxymethyl (MOM) group plays a significant, albeit nuanced, role in modulating the reactivity of pyridinylboronic acids, particularly in the context of the Suzuki-Miyaura cross-coupling reaction. This guide provides a comprehensive analysis of the function of the MOM group, supported by experimental evidence and mechanistic insights, to aid researchers in harnessing its potential for efficient and selective synthesis.

Electronic and Steric Influence of the Methoxymethyl Group

The methoxymethyl group, an ether-based substituent, primarily exerts its influence on the pyridinylboronic acid scaffold through electronic effects. As an electron-donating group (EDG), the MOM group increases the electron density of the pyridine ring through a positive mesomeric (+M) or resonance effect. This heightened electron density on the aromatic system has a direct impact on the properties of the boronic acid moiety.

The increased electron density on the pyridine ring makes the boronic acid carbon more nucleophilic. This is a critical factor in the transmetalation step of the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. A more nucleophilic carbon on the boronic acid facilitates the transfer of the pyridinyl group to the palladium center. It is generally observed that pyridinylboronic acids with electron-donating groups tend to provide better yields in Suzuki-Miyaura couplings compared to their more electron-poor counterparts.[1]

From a steric perspective, the methoxymethyl group is relatively larger than a simple methoxy group. While this can introduce some steric hindrance, in many cases, particularly when positioned away from the boronic acid moiety, its electronic benefits outweigh the potential for steric impediment.

Impact on the Suzuki-Miyaura Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, and the performance of pyridinylboronic acids in this catalytic cycle is paramount. The MOM group's electron-donating nature positively influences the key steps of the reaction.

The Suzuki-Miyaura Catalytic Cycle:

The transmetalation step, involving the transfer of the organic group from boron to palladium, is significantly influenced by the electronic nature of the boronic acid. The electron-donating MOM group enhances the nucleophilicity of the pyridinyl ring, thereby accelerating this crucial step.

Electronic Influence of the MOM Group:

Quantitative Data on Methoxy-Substituted Pyridinylboronic Acid Reactivity

| Pyridinylboronic Acid | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Reference |

| 2-Methoxy-5-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 4,6-Bis(2-methoxy-5-pyridyl)pyrimidine | 84 | [2] |

| 2-Methoxy-3-pyridylboronic acid | 4,6-Dichloropyrimidine | Pd(PPh₃)₂Cl₂, Na₂CO₃, 1,4-dioxane, 95°C | 4,6-Bis(2-methoxy-3-pyridyl)pyrimidine | 64 | [2] |

| 2-Methoxyphenylboronic acid | 3-Amino-2-chloropyridine | Pd₂dba₃, dialkylbiphenylphosphine ligand | 3-Amino-2-(2-methoxyphenyl)pyridine | 99 | [3] |

| 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | 2-(4-Methoxyphenyl)pyridine | 48 | [1] |

These examples consistently demonstrate that the presence of an electron-donating methoxy group on the pyridine ring leads to good to excellent yields in Suzuki-Miyaura cross-coupling reactions.

Experimental Protocols

The following sections provide representative experimental protocols for the synthesis of a MOM-protected pyridinylboronic acid and its subsequent use in a Suzuki-Miyaura coupling reaction. These protocols are based on established methodologies for similar substrates.[4][5]

Synthesis of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid

Workflow for Synthesis:

Materials:

-

3-Bromo-2-hydroxypyridine

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(OiPr)₃)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 1 M

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Protection of the Hydroxyl Group: To a solution of 3-bromo-2-hydroxypyridine (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM at 0°C is added MOM-Cl (1.2 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over MgSO₄, and concentrated under reduced pressure. The crude product, 3-bromo-2-(methoxymethoxy)pyridine, is purified by column chromatography.

-

Boronic Acid Formation: A solution of 3-bromo-2-(methoxymethoxy)pyridine (1.0 eq) in anhydrous THF is cooled to -78°C under an inert atmosphere. n-BuLi (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, and the reaction is stirred for an additional 2 hours at -78°C before being allowed to warm to room temperature overnight.

-

Workup and Isolation: The reaction is quenched by the slow addition of 2 M HCl at 0°C. The mixture is stirred for 1 hour, and the pH is adjusted to ~7 with 1 M NaOH. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography to yield 2-(methoxymethoxy)pyridin-3-ylboronic acid.

Suzuki-Miyaura Coupling of 2-(Methoxymethoxy)pyridin-3-ylboronic Acid with an Aryl Bromide

Materials:

-

2-(Methoxymethoxy)pyridin-3-ylboronic acid

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

A mixture of 2-(methoxymethoxy)pyridin-3-ylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.08 eq), and K₂CO₃ (2.0 eq) is placed in a reaction vessel.

-

1,4-Dioxane and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes.

-

The reaction mixture is heated to 90°C and stirred for 12 hours under an argon atmosphere.

-

After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over MgSO₄ and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired biaryl product.

Conclusion

The methoxymethyl group serves as a valuable tool for modulating the reactivity of pyridinylboronic acids. Its electron-donating nature enhances the nucleophilicity of the pyridinyl ring, which in turn accelerates the often rate-limiting transmetalation step of the Suzuki-Miyaura cross-coupling reaction. This generally leads to higher reaction efficiency and yields. While direct quantitative comparisons with other protecting groups are limited in the current literature, the well-established electronic effects of alkoxy and similar substituents provide a strong basis for predicting the beneficial role of the MOM group. The synthetic protocols outlined in this guide offer a practical framework for the preparation and utilization of MOM-protected pyridinylboronic acids in the synthesis of complex molecules for drug discovery and development. Further kinetic studies are warranted to precisely quantify the impact of the MOM group on reaction rates and to enable more refined optimization of reaction conditions.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

(5-(Methoxymethyl)pyridin-3-yl)boronic acid Suzuki coupling protocol

Beginning Synthesis Search

I'm currently focused on the Suzuki coupling protocols for pyridine-3-boronic acids, especially those with methoxymethyl substituents. My initial search concentrates on gathering reaction condition data from established procedures. The goal is to identify common catalysts, bases, solvents, and temperatures for efficient cross-coupling.

Deep Dive into Protocols

Now, I'm digging into established Suzuki coupling protocols for pyridine-3-boronic acids with methoxymethyl substituents. My focus is on sourcing reaction condition data and seeking quantitative yields under varying parameters. I'm also actively drafting the application note's structure, including sections for an introduction, data summaries, and experimental procedures. Concurrently, I'm working on the Graphviz diagrams to visualize the coupling mechanism and workflow.

Exploring Synthesis Strategies